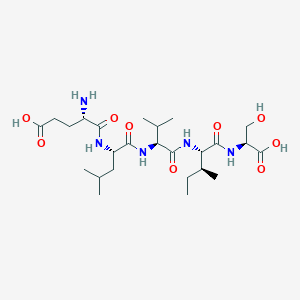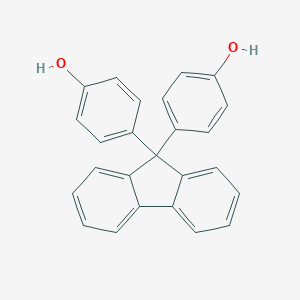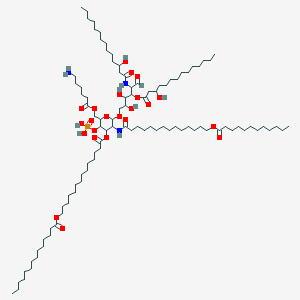![molecular formula C10H15NO B116684 2-Acetyl-3-methyl-8-azabicyclo[3.2.1]oct-2-ene CAS No. 150205-56-4](/img/structure/B116684.png)
2-Acetyl-3-methyl-8-azabicyclo[3.2.1]oct-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyl-3-methyl-8-azabicyclo[3.2.1]oct-2-ene is a bicyclic compound that belongs to the class of tropane alkaloids. It is also known as tropinone and is a precursor to several important drugs, including cocaine and atropine. The compound has been extensively studied for its synthesis, mechanism of action, and physiological effects.
Mechanism Of Action
The mechanism of action of 2-acetyl-3-methyl-8-azabicyclo[3.2.1]oct-2-ene is complex and involves interactions with several different neurotransmitter systems in the brain. It is believed to act as a competitive inhibitor of the dopamine transporter, which leads to increased dopamine levels in the brain. The compound also has affinity for several other neurotransmitter receptors, including the serotonin and norepinephrine receptors.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-acetyl-3-methyl-8-azabicyclo[3.2.1]oct-2-ene are diverse and depend on the dose and route of administration. At low doses, the compound has been shown to have analgesic and anesthetic effects. At higher doses, it can cause hallucinations, delirium, and other psychoactive effects.
Advantages And Limitations For Lab Experiments
2-Acetyl-3-methyl-8-azabicyclo[3.2.1]oct-2-ene has several advantages for use in lab experiments. It is a relatively simple compound to synthesize and has well-established pharmacological properties. However, the psychoactive effects of the compound can make it difficult to work with, and caution must be taken when handling and administering the compound.
Future Directions
There are several future directions for research on 2-acetyl-3-methyl-8-azabicyclo[3.2.1]oct-2-ene. One area of interest is the development of new drugs based on the compound's structure. Another area of research is the investigation of the compound's potential use in the treatment of neurological disorders, such as Parkinson's disease and epilepsy. Additionally, further studies are needed to elucidate the compound's mechanism of action and to better understand its biochemical and physiological effects.
Scientific Research Applications
2-Acetyl-3-methyl-8-azabicyclo[3.2.1]oct-2-ene has been extensively studied for its potential therapeutic applications. It has been found to have analgesic, anesthetic, and anticonvulsant properties. The compound has also been investigated for its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine levels in the brain.
properties
CAS RN |
150205-56-4 |
|---|---|
Product Name |
2-Acetyl-3-methyl-8-azabicyclo[3.2.1]oct-2-ene |
Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
1-(3-methyl-8-azabicyclo[3.2.1]oct-2-en-2-yl)ethanone |
InChI |
InChI=1S/C10H15NO/c1-6-5-8-3-4-9(11-8)10(6)7(2)12/h8-9,11H,3-5H2,1-2H3 |
InChI Key |
YKDXSKUUZCKKOJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C2CCC(C1)N2)C(=O)C |
Canonical SMILES |
CC1=C(C2CCC(C1)N2)C(=O)C |
synonyms |
Ethanone, 1-(3-methyl-8-azabicyclo[3.2.1]oct-2-en-2-yl)- (9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Chloromethyl (8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-methoxycarbonyloxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B116604.png)
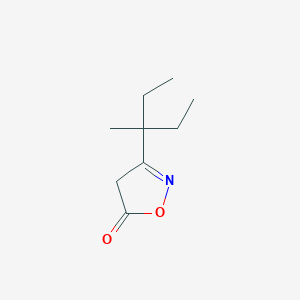
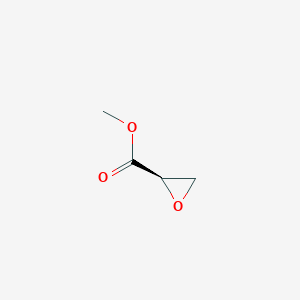
![(1S,2S,3R,4Z,6Z,10S,12Z,14Z)-10-[(5S,6R,7R,8S,9S)-5,7-Dihydroxy-9-methoxy-6,8-dimethyldecan-2-YL]-2,17-dihydroxy-3,5,7-trimethyl-9,19-dioxabicyclo[16.1.0]nonadeca-4,6,12,14-tetraen-8-one](/img/structure/B116612.png)
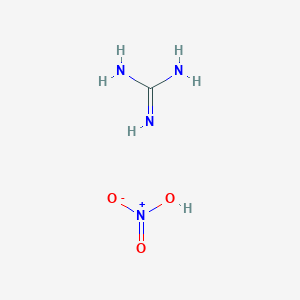
![Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI)](/img/structure/B116621.png)
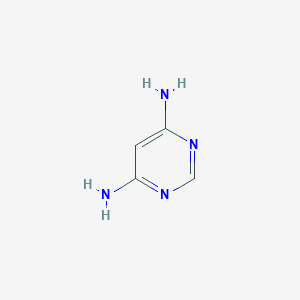
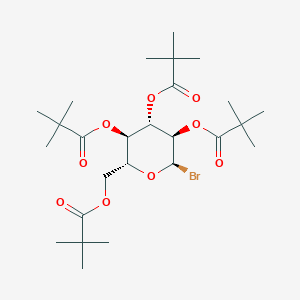
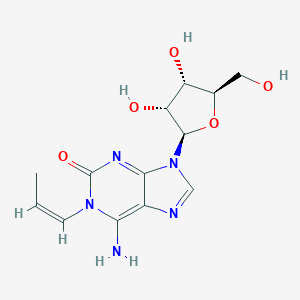
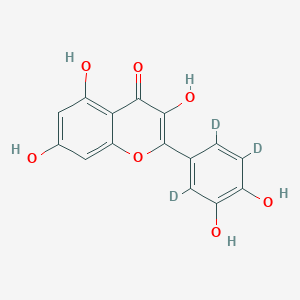
![1-[4-[[4-(2,5-Dioxopyrrol-1-yl)phenyl]diazenyl]phenyl]pyrrole-2,5-dione](/img/structure/B116628.png)
